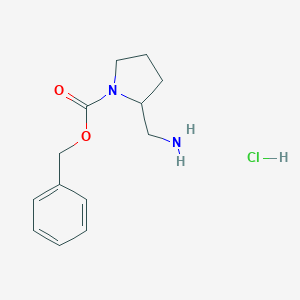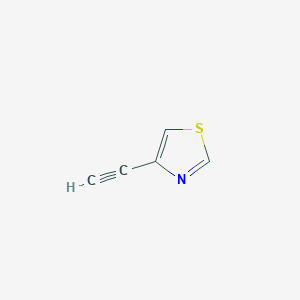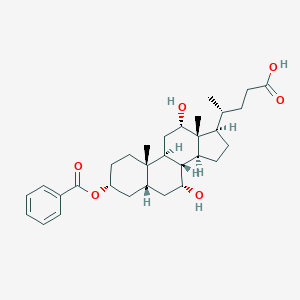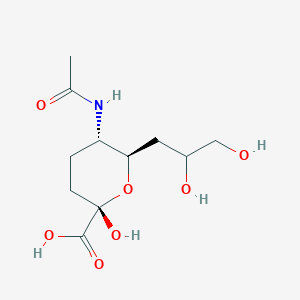
2-吡啶-3-基-4,5-二氢-1,3-噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . This compound is notable for its unique structure, which includes a thiazole ring fused with a pyridine ring, making it a valuable molecule in various fields of scientific research and industrial applications.
科学研究应用
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Compounds with a similar thiazole moiety have been known to interact with dna and topoisomerase ii .
Mode of Action
Similar compounds have been found to bind to dna and interact with topoisomerase ii . This interaction results in DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Biochemical Pathways
The interaction with topoisomerase ii and the subsequent dna double-strand breaks suggest that the compound may affect the dna replication and repair pathways .
Result of Action
The interaction with topoisomerase ii and the subsequent dna double-strand breaks can lead to a g2 stop and ultimately, cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and commercial use .
化学反应分析
Types of Reactions
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazole derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility in further applications .
相似化合物的比较
Similar Compounds
Thiazole-4-carboxylic acid: Shares the thiazole ring but lacks the pyridine moiety.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its combined thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to simpler thiazole or pyridine derivatives .
属性
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGAQGZEJDQDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389618 |
Source


|
| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-03-1 |
Source


|
| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
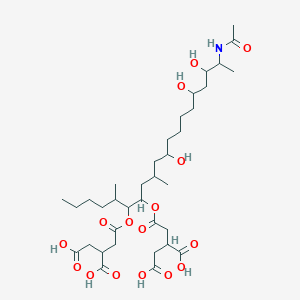
![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)



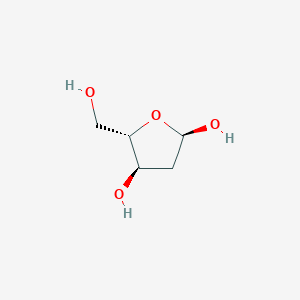
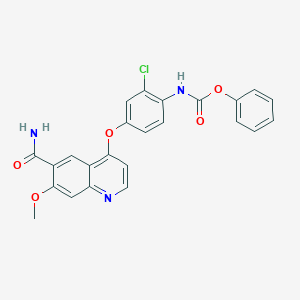
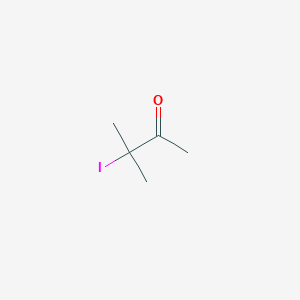
![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
